
Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate
説明
Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 . It is also known by its IUPAC name, dimethyl (3R,4S)-1-benzyl-3,4-pyrrolidinedicarboxylate . The compound is typically stored at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate were not found in the search results, it’s worth noting that similar compounds are often synthesized through substitution, addition, elimination, Diels-Alder reaction, cycloaddition, Favorskii rearrangement, and esterification .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid substance .科学的研究の応用
Stereochemistry and Catalysis
Research by Jumali et al. (2017) investigated the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, an intermediate in the synthesis towards zopfiellamide A. The study focused on the stereochemical outcome of the product when reduced using sodium borohydride with selected metal chlorides, offering insights into the hydride transfer mechanism in such reductions (Jumali, Shaameri, Mohamad, & Hamzah, 2017).
Organic Synthesis Methodologies
The development of novel calcium-sensing receptor antagonists was explored by Yang et al. (2005), who identified 2-benzylpyrrolidines as potent components, highlighting the compound's role in medicinal chemistry and receptor biology research (Yang et al., 2005).
Khetan and George (1969) described the reaction of Dimethyl acetylenedicarboxylate with phenacylamines, leading to adducts with potential implications in organic synthesis and the study of Michael type additions (Khetan & George, 1969).
A study by Merz et al. (2003) focused on the synthesis of highly electron-rich compounds for polypyrrole formation, starting from N-benzyl-3-hydroxypyrrole-2,4-dicarboxylic acid, showcasing the compound's utility in conducting polymer research (Merz, Anikin, Lieser, Heinze, & John, 2003).
Novel Compound Synthesis
Fukuda, Hayashida, and Iwao (2009) developed a general method for synthesizing N-unsubstituted 3,4-diarylpyrrole-2,5-dicarboxylates, demonstrating the versatility of related compounds in synthesizing complex organic molecules (Fukuda, Hayashida, & Iwao, 2009).
Tran, Diev, and Molchanov (2011) detailed an efficient and stereoselective cycloaddition involving dimethyl 2-benzylidenecyclopropane-1,1-dicarboxylate, contributing to the field of cycloaddition reactions (Tran, Diev, & Molchanov, 2011).
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may cause less severe health effects or damage to the environment . The hazard statements associated with this compound are H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRVVUSBZJFOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

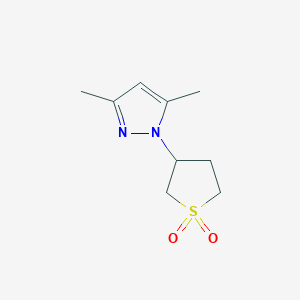
![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2814882.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2814883.png)
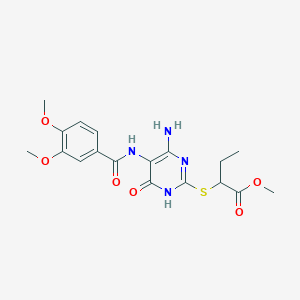

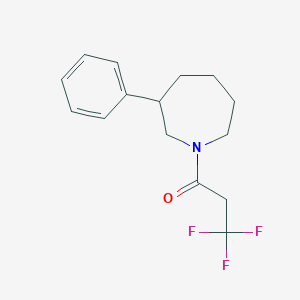
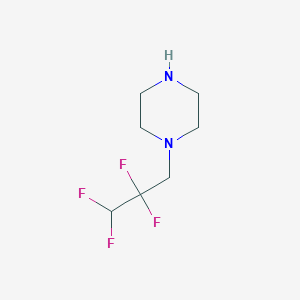

![6-Thia-1-azaspiro[3.5]nonane 6,6-dioxide hydrochloride](/img/structure/B2814891.png)
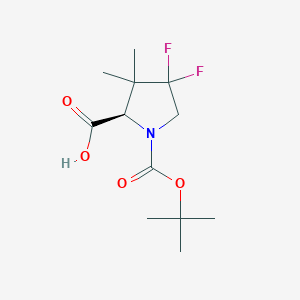

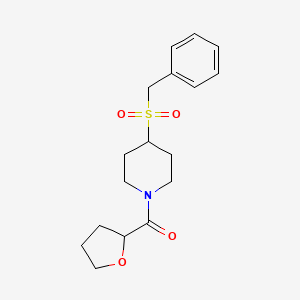
![2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2814896.png)
![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2814902.png)